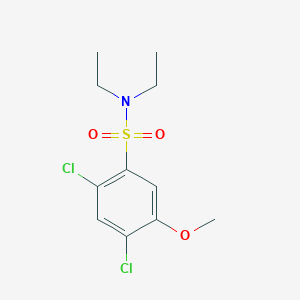
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide, also known as tolazamide, is a sulfonamide drug used to treat type 2 diabetes. The drug works by reducing blood sugar levels in the body and improving insulin sensitivity.
Applications De Recherche Scientifique
Tolazamide has been extensively studied for its effectiveness in treating type 2 diabetes. Several clinical trials have shown that 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide significantly reduces blood sugar levels and improves insulin sensitivity in diabetic patients. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has been studied for its potential use in treating other diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
Tolazamide works by stimulating the release of insulin from the pancreas and improving insulin sensitivity in the body. The drug targets the sulfonylurea receptor on the beta cells of the pancreas, which triggers the release of insulin. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide increases the number of insulin receptors on the body's cells, making them more sensitive to insulin.
Biochemical and Physiological Effects:
Tolazamide has several biochemical and physiological effects on the body. The drug reduces blood sugar levels by increasing insulin secretion and improving insulin sensitivity. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide can cause weight gain, hypoglycemia, and gastrointestinal side effects such as nausea and vomiting.
Avantages Et Limitations Des Expériences En Laboratoire
Tolazamide has several advantages for lab experiments. The drug is readily available and relatively inexpensive, making it a popular choice for diabetes research. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has a well-established mechanism of action and has been extensively studied for its effectiveness in treating type 2 diabetes.
However, there are also limitations to using 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide in lab experiments. The drug can cause hypoglycemia, which can be dangerous in animal studies. Additionally, 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide has limited effectiveness in treating type 1 diabetes and may not be suitable for all types of diabetes research.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide. One area of interest is the drug's potential use in treating other diseases such as cancer and Alzheimer's disease. Additionally, researchers are exploring new formulations of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide that may improve its effectiveness and reduce side effects. Finally, there is ongoing research into the mechanisms of action of 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide and how it can be used to improve diabetes treatment.
Méthodes De Synthèse
Tolazamide can be synthesized by reacting 2,4-dichloro-5-methoxybenzenesulfonyl chloride with diethylamine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide.
Propriétés
Nom du produit |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C11H15Cl2NO3S |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2,4-dichloro-N,N-diethyl-5-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H15Cl2NO3S/c1-4-14(5-2)18(15,16)11-7-10(17-3)8(12)6-9(11)13/h6-7H,4-5H2,1-3H3 |
Clé InChI |
HQVHCZWFHVSOCU-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![2-{[5-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)-1-naphthyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B288716.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)

